N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a synthetic compound featuring a benzodioxole moiety fused to a pyrrolidinone ring, with an ethanesulfonamide group attached via a methylene bridge. The ethanesulfonamide group enhances solubility and serves as a hydrogen-bond acceptor, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-2-22(18,19)15-7-10-5-14(17)16(8-10)11-3-4-12-13(6-11)21-9-20-12/h3-4,6,10,15H,2,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQFBROBWHUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the pyrrolidinone ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Ethanesulfonamide Group: This step typically involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Sulfonamide Groups
Key Observations :
- Functional Group Impact : The acetamide in compound 28 lacks the sulfonamide’s strong electron-withdrawing effects, which may reduce binding affinity to sulfonamide-sensitive targets like carbonic anhydrases .
- Substituent Effects : Bulky groups (e.g., tert-butyl in ) can sterically hinder interactions but improve metabolic stability .
Analogues with Benzodioxole and Pyrrolidine/Pyrrolidinone Cores
Key Observations :
- Carboxylic Acid vs. Sulfonamide : ABT-627’s carboxylic acid group enhances polarity, favoring ionic interactions, while the target’s sulfonamide offers stronger hydrogen-bond acceptor capacity .
- Conformational Flexibility: The pyrrolidinone in the target imposes a planar lactam conformation, whereas ABT-627’s pyrrolidine allows greater puckering, affecting binding pocket compatibility .
Pharmacological Implications
- Benzodioxole : Enhances blood-brain barrier penetration in neuroactive compounds (e.g., IDO1 inhibitors in ) .
- Sulfonamide : Common in enzyme inhibitors (e.g., COX-2, carbonic anhydrase); the target’s ethanesulfonamide may improve solubility over aromatic sulfonamides .
- Pyrrolidinone: Found in bioactive molecules (e.g., ABT-627) due to its balance of rigidity and hydrogen-bonding .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine structure, which is further connected to an ethanesulfonamide group. The synthesis typically involves multiple steps:
- Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Synthesis of the Pyrrolidine Moiety : This can be performed via the reaction of appropriate amines with carbonyl compounds.
- Coupling Reaction : The final step involves linking the benzodioxole and pyrrolidine structures using suitable coupling reagents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have demonstrated significant antitumor activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study published in PubMed evaluated several compounds based on their ability to inhibit cancer cell proliferation. Compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(2H-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide | 2.38 | HepG2 |
| N-(2H-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide | 1.54 | HCT116 |
| Doxorubicin | 7.46 | HepG2 |
These findings suggest that compounds with similar structural characteristics may be effective in targeting cancer cells while sparing normal cells.
The proposed mechanism of action for this compound involves:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell division.
Antidiabetic Potential
In addition to anticancer properties, derivatives similar to this compound have shown promise in managing diabetes. A recent study reported that certain benzodioxole derivatives significantly reduced blood glucose levels in diabetic mice models.
Table 2: Antidiabetic Efficacy
| Compound | Blood Glucose Reduction (%) | IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative A | 30% | 2.57 |
| Benzodioxole Derivative B | 25% | 4.28 |
This suggests a dual role for compounds containing the benzodioxole moiety in both cancer treatment and metabolic regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
